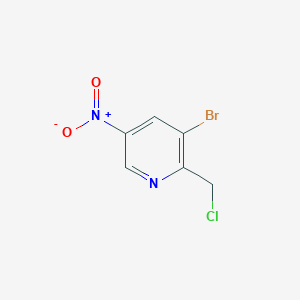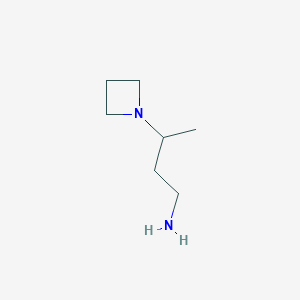
3-(Azetidin-1-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-1-yl)butan-1-amine is a synthetic compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Azetidin-1-yl)butan-1-amine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using efficient catalytic systems. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for industrial applications.
化学反应分析
Types of Reactions
3-(Azetidin-1-yl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
3-(Azetidin-1-yl)butan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization.
Biology: The compound is studied for its potential use in non-viral gene transfection and other biological applications.
Medicine: The compound’s structure is similar to that of certain pharmacologically active molecules, making it a potential candidate for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-(Azetidin-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to participate in various chemical reactions, leading to the formation of polyamines and other derivatives . These polyamines can interact with biological molecules, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share structural similarities with azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are structurally related to azetidines.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles that also share similarities with azetidines.
Uniqueness of 3-(Azetidin-1-yl)butan-1-amine
This compound is unique due to its four-membered azetidine ring structure, which imparts specific chemical properties and reactivity. This structure allows for the formation of polyamines with various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
3-(azetidin-1-yl)butan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-7(3-4-8)9-5-2-6-9/h7H,2-6,8H2,1H3 |
InChI 键 |
FSGOGMRHVLBPMF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)N1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


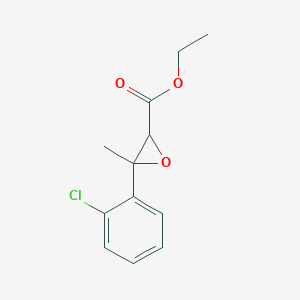
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
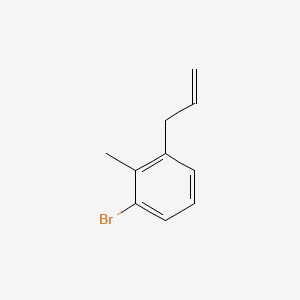
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

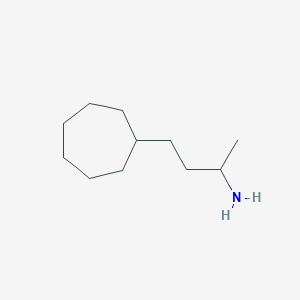

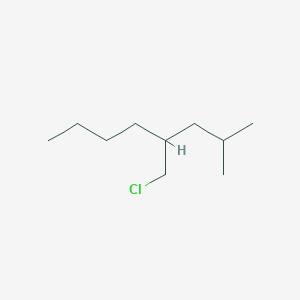
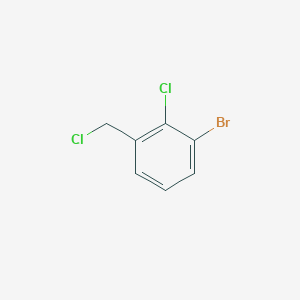
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
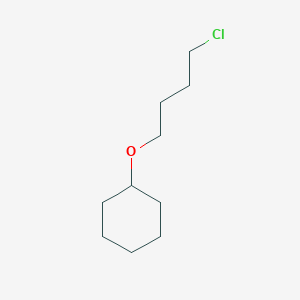
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

